Mivacurium

Beschreibung

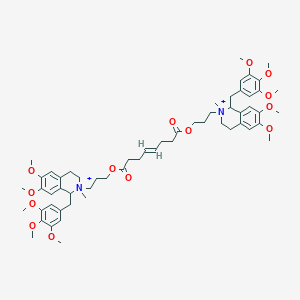

Structure

2D Structure

Eigenschaften

IUPAC Name |

bis[3-[(1R)-6,7-dimethoxy-2-methyl-1-[(3,4,5-trimethoxyphenyl)methyl]-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propyl] (E)-oct-4-enedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C58H80N2O14/c1-59(25-21-41-35-47(63-3)49(65-5)37-43(41)45(59)29-39-31-51(67-7)57(71-11)52(32-39)68-8)23-17-27-73-55(61)19-15-13-14-16-20-56(62)74-28-18-24-60(2)26-22-42-36-48(64-4)50(66-6)38-44(42)46(60)30-40-33-53(69-9)58(72-12)54(34-40)70-10/h13-14,31-38,45-46H,15-30H2,1-12H3/q+2/b14-13+/t45-,46-,59?,60?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILVYCEVXHALBSC-OTBYEXOQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1(CCC2=CC(=C(C=C2C1CC3=CC(=C(C(=C3)OC)OC)OC)OC)OC)CCCOC(=O)CCC=CCCC(=O)OCCC[N+]4(CCC5=CC(=C(C=C5C4CC6=CC(=C(C(=C6)OC)OC)OC)OC)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[N+]1(CCC2=CC(=C(C=C2[C@H]1CC3=CC(=C(C(=C3)OC)OC)OC)OC)OC)CCCOC(=O)CC/C=C/CCC(=O)OCCC[N+]4(CCC5=CC(=C(C=C5[C@H]4CC6=CC(=C(C(=C6)OC)OC)OC)OC)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C58H80N2O14+2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6048333 | |

| Record name | Mivacurium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6048333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1029.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Mivacurium | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015357 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

3.26e-05 g/L | |

| Record name | Mivacurium | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015357 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

133814-19-4, 106791-40-6 | |

| Record name | Mivacurium | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=133814-19-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Mivacurium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133814194 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Mivacurium | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01226 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Mivacurium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6048333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Mivacurium | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015357 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Historical Trajectories and Conceptual Evolution of Neuromuscular Blocking Agents with Mivacurium As a Case Study

Inception and Early Development of Mivacurium (BW B1090U)

This compound chloride, initially identified by the developmental code BW B1090U (also known as BW1090U81 or BW1090U), emerged as a significant advancement in the field of neuromuscular blocking agents. wikipedia.orghmdb.caresearchgate.netpsu.edu Its synthesis was first achieved in 1981 by a collaborative effort between chemists Mary M. Jackson and James C. Wisowaty from Burroughs Wellcome Co., and anesthesiologist John J. Savarese of Harvard Medical School. wikipedia.orghmdb.ca

The compound quickly progressed to clinical evaluation, with its first clinical trial conducted in 1984. This initial study involved 63 patients in the United States undergoing surgical anesthesia. wikipedia.org Promising preliminary data from this trial indicated that this compound exhibited a considerably lower severity of histamine (B1213489) release compared to its immediate predecessors, BW785U77 and BWA444U, which were subsequently withdrawn from further clinical development due to this issue. wikipedia.org this compound was developed as a short-duration, non-depolarizing neuromuscular-blocking drug, addressing a clinical need for agents with a rapid yet controllable effect. wikipedia.orghmdb.capsu.edunih.govnih.govncats.iomims.comresearchgate.netnih.govdrugbank.comnih.govwikidoc.orgtg.org.autermedia.plnih.govhres.canih.gov

This compound's Position within the Benzylisoquinolinium and Tetrahydroisoquinolinium Lineage

This compound is categorized as a non-depolarizing neuromuscular blocking agent. wikipedia.orghmdb.capsu.edunih.govnih.govncats.iomims.comresearchgate.netnih.govdrugbank.comnih.govwikidoc.orgtg.org.autermedia.plnih.govhres.canih.govwfsahq.orgoup.comwikipedia.org Chemically, it is accurately described as a bisbenzyltetrahydroisoquinolinium agent, frequently abbreviated as bbTHIQ. wikipedia.orghmdb.caresearchgate.netresearchgate.net It is important to note that the common reference to this compound and similar compounds as "benzylisoquinolines" is chemically inaccurate. In fact, all clinically utilized neuromuscular blocking agents within this class are tetrahydroisoquinoline derivatives. wikipedia.orghmdb.cawikidoc.org

Elucidation of "Bisbenzyltetrahydroisoquinolinium" Nomenclature

Early structure-activity relationship (SAR) studies in the development of neuromuscular blockers revealed that the bulky nature of the "benzylisoquinolinium" moiety conferred a non-depolarizing mechanism of action. wikipedia.org A pivotal discovery in this research was that the partial saturation of the benzylisoquinoline ring to form a tetrahydroisoquinoline ring led to a further increase in the potency of these molecules, without adversely affecting other pharmacological properties. wikipedia.orgwikidoc.org This key finding cemented the adoption of tetrahydroisoquinolinium structures, typically with a 1-benzyl attachment, as a foundational building block for subsequent neuromuscular blocking agents. wikipedia.orgwikidoc.org Therefore, the term "bisbenzyltetrahydroisoquinolinium" precisely defines this compound's chemical architecture, signifying the presence of two (bis) benzyl-substituted tetrahydroisoquinoline rings. wikipedia.orghmdb.caresearchgate.netresearchgate.net

Structural Ancestry and Relationship to Laudexium (B1674549) and Succinylcholine (B1214915) Pharmacophores

This compound, alongside its closely related counterpart doxacurium (B1220649) chloride, represents a lineage of potent non-depolarizing agents. wikipedia.orghmdb.cawikidoc.org Their development stemmed from extensive efforts to synthesize compounds incorporating pharmacophoric elements derived from both the non-depolarizing agent laudexium and the depolarizing agent succinylcholine (suxamethonium chloride). wikipedia.orghmdb.cawikidoc.org Interestingly, laudexium itself was a product of a structural cross-combination between the prototypical non-depolarizing agent d-tubocurarine and the depolarizing agent decamethonium (B1670452). wikipedia.orgwikidoc.org

This compound is a symmetrical molecule that exists as a mixture of three stereoisomers: (E)-cis-cis, (E)-cis-trans, and (E)-trans-trans. These isomers are present in specific proportions within the mixture. wikipedia.orgfda.gov

Table 1: this compound Stereoisomer Proportions and Relative Potency

| Stereoisomer | Proportion in Mixture (%) wikipedia.org | Relative Potency (compared to other two) wikipedia.org |

| (E)-cis-cis | 6 | ~10% |

| (E)-cis-trans | 36 | 100% |

| (E)-trans-trans | 56 | 100% |

Structurally, this compound shares resemblances with atracurium (B1203153), another benzylisoquinolinium derivative. nih.govtg.org.autermedia.pl A notable structural difference lies in the orientation of the two oxygen atoms within the diester bridge. In this compound, these oxygen atoms are oriented towards the tetrahydroisoquinolinium (THIQ) side of the carbonyl (C=O) group, whereas in atracurium, the oxygen atom is on the bridge side, forming "reversed ester" linkages. This specific orientation in this compound renders its ester bonds more susceptible to hydrolysis by plasma cholinesterase, contributing to its rapid metabolism. wikipedia.org

Historical Context of Neuromuscular Blocker Research and the Quest for Specific Pharmacological Profiles

The history of neuromuscular blocking agents (NMBAs) traces back to the indigenous populations of South America, who utilized plant-derived concoctions, known as "ourari" (later interpreted as "curare"), for hunting due to their paralytic effects. mhmedical.comecronicon.net Scientific investigation into these compounds began with observations by figures such as Charles Waterton, who confirmed the paralytic action of curare, and Claude Bernard, who famously demonstrated that curare's action occurred specifically at the neuromuscular junction, not directly on the muscle itself. mhmedical.comecronicon.netnih.gov

The evolution of NMBAs can be broadly categorized into three periods: the "curare era" preceding 1942, the period of chemical modification of natural species (1942-1980), and the modern era (post-1980) marked by the synthesis of increasingly specific molecules. medigraphic.com The clinical introduction of NMBAs fundamentally transformed anesthetic practice, establishing anesthesia as a triad (B1167595) comprising narcosis, analgesia, and muscle relaxation. ecronicon.net

Pre-Mivacurium Era: Insights from Tubocurarine (B1210278), Decamethonium, and Gallamine (B1195388)

Before the advent of this compound, several key neuromuscular blocking agents characterized the landscape of muscle relaxation in clinical practice:

Tubocurarine : This compound served as the prototypical non-depolarizing neuromuscular blocking agent. wikipedia.orgwfsahq.org It was known for its long onset of action and prolonged duration of effect. wfsahq.org A significant limitation of tubocurarine was its propensity to induce histamine release, which could lead to adverse cardiovascular effects such as hypotension and tachycardia. wfsahq.org Its elimination primarily occurred via the renal and biliary routes. wfsahq.org

Decamethonium : Classified as a depolarizing neuromuscular blocking agent, decamethonium's effects were attributed to its ability to depolarize the neuromuscular junction. wikipedia.orgwfsahq.orgnih.gov

Gallamine : Synthesized by Daniel Bovet in 1947, gallamine was the first entirely synthetic neuromuscular blocking drug to be used clinically. nih.gov As a trisquaternary compound, it differed from decamethonium in that it did not cause initial stimulation of the neuromuscular junction. nih.gov The effects of gallamine were reversible with anticholinesterase agents. nih.gov

During the period spanning the 1950s through the 1970s, a primary objective of neuromuscular blocker research was to identify potent, non-depolarizing alternatives that could circumvent the undesirable effects associated with existing agents. This included a focus on minimizing histamine release and the risk of "recurarization" seen with tubocurarine, as well as avoiding the depolarizing mechanism of action characteristic of succinylcholine and decamethonium. wikipedia.org

Driving Forces for this compound's Development: Advancements in Short-Acting Non-Depolarizing Agents

A significant driving force behind the development of this compound was the pressing clinical demand for a non-depolarizing neuromuscular blocking agent with a rapid onset of action. While succinylcholine offered rapid onset, it was associated with several undesirable effects, necessitating a safer, equally fast-acting alternative. oup.comnih.gov

This compound was specifically engineered to be a short-acting non-depolarizing agent. wikipedia.orghmdb.capsu.edunih.govnih.govncats.iomims.comresearchgate.netnih.govdrugbank.comnih.govwikidoc.orgtg.org.autermedia.plnih.govhres.canih.gov Its short duration of action is a direct consequence of its rapid enzymatic hydrolysis by plasma cholinesterase. psu.edunih.govnih.govnih.govdrugbank.comnih.govtg.org.aunih.govresearchgate.netresearchgate.net This mechanism of degradation, which is independent of organ function, provided a significant advantage over agents primarily eliminated by the kidneys or liver. wikipedia.orghmdb.canih.govnih.govtg.org.aunih.gov The mean elimination half-life of this compound in healthy young adults ranges from 1.7 to 2.6 minutes. nih.govhres.ca

The quest for an "ideal" neuromuscular blocking drug emphasized brief action and predictable recovery. nih.gov this compound's pharmacological profile, characterized by a short clinical duration of approximately 15 to 20 minutes for an intubating dose and 95% spontaneous recovery within about 25 to 30 minutes, made it particularly suitable for short surgical procedures and for maintenance of neuromuscular block via continuous infusion without significant cumulative effects. nih.govnih.govnih.govtg.org.autermedia.plnih.gov

Table 2: Comparison of this compound and Succinylcholine Neuromuscular Blockade Characteristics (Adult Patients) psu.edunih.gov

| Characteristic | This compound (Mean ± SEM) | Succinylcholine (Mean ± SEM) |

| Time to complete block (min) | 2.5 ± 0.3 | 1.0 ± 0.1 |

| Recovery to T5 (min) | 17.5 ± 1.8 | 6.4 ± 0.7 |

| Infusion rate for maintenance (µg kg⁻¹ min⁻¹) | 7.8 ± 1.2 | 88.6 ± 10.4 |

Research Milestones in the Characterization of this compound's Actions

The characterization of this compound involved a series of detailed research efforts, elucidating its chemical structure, mechanism of action, metabolic pathways, and pharmacodynamic properties.

Synthesis and Early Structure-Activity Studies this compound was first synthesized in 1981 by a collaborative team including Mary M. Jackson, James C. Wisowaty, and John J. Savarese. wikipedia.org Early structure-activity relationship (SAR) studies were pivotal in understanding its pharmacological profile. These investigations confirmed that the bulky nature of the "benzylisoquinolinium" entity within its structure contributed to its non-depolarizing mechanism of action. wikipedia.org Further research revealed that partial saturation of the benzylisoquinoline ring to a tetrahydroisoquinoline ring significantly enhanced the molecule's potency without adversely affecting other pharmacological characteristics. wikipedia.org Chemically, this compound is a symmetrical molecule that exists as a mixture of three distinct stereoisomers. wikipedia.orgmims.com

Mechanism of Action this compound functions as a non-depolarizing neuromuscular blocking agent. Its primary mechanism of action involves competitive antagonism of nicotinic acetylcholine (B1216132) receptors located at the motor end-plate of skeletal muscles. By binding to these receptors, this compound prevents acetylcholine from initiating depolarization, thereby inhibiting neuromuscular transmission and leading to muscle paralysis. wikipedia.orgmims.commims.comnih.govnih.govmetabolomicsworkbench.orgnih.govchembase.cn

Early Clinical Pharmacology and Pharmacokinetics Studies The first clinical trial of this compound (identified as BW1090U at the time) was conducted in 1984, involving a cohort of 63 patients undergoing surgical anesthesia. wikipedia.org This pivotal study provided crucial data on its neuromuscular blocking effects. The calculated ED95 (effective dose for 95% twitch inhibition) for the adductor pollicis muscle, evoked at 0.15 Hz, was determined to be 0.08 mg/kg.

Key findings from this trial regarding the pharmacodynamics of this compound are summarized in the table below:

| Parameter | Value (Mean ± SE) for 0.1 mg/kg Dose | Value (Mean ± SE) for 0.25 mg/kg Dose |

| Onset to maximum block (min) | 3.8 ± 0.5 | 2.3 ± 0.3 |

| Recovery to 95% twitch height (min) | 24.5 ± 1.6 | 30.4 ± 2.2 |

| Recovery Index (5% to 95% twitch height) (min) | 12.9 to 14.7 (range across doses) | 12.9 to 14.7 (range across doses) |

| Recovery Index (25% to 75% twitch height) (min) | 6.6 to 7.2 (range across doses) | 6.6 to 7.2 (range across doses) |

| Train-of-Four (T4) ratio at 95% recovery (%) | 79.5 ± 1.8 (n=32) | Not specifically reported for this dose |

Note: Recovery indices are reported as a range across dosage groups from 0.1 to 0.3 mg/kg, as they did not significantly differ.

The study also noted that this compound elicited a considerably lesser severity of histamine release compared to its clinically tested predecessors, BW785U77 and BWA444U, which were subsequently discontinued (B1498344) from further clinical development. wikipedia.org this compound is classified as a short-duration non-depolarizing neuromuscular blocking drug. wikipedia.orgmetabolomicsworkbench.org

Potency Comparison In terms of potency, this compound, with its ten methoxy (B1213986) (-OCH3) groups, is considered more potent than atracurium (which has eight methoxy groups) but less potent than doxacurium (which possesses twelve methoxy groups). wikipedia.org This structural difference in methoxy group count contributes to their varying potencies within the class of non-depolarizing NMBAs. wikipedia.org

Molecular Architecture and Stereochemical Determinants of Mivacurium S Action

Stereoisomerism of Mivacurium Chloride

This compound chloride is comprised of three stereoisomers: the trans-trans, cis-trans, and cis-cis diester isomers. This isomerism arises from the chirality at the C-1 carbon position of both tetrahydroisoquinolinium rings and the E/Z diastereomerism at the C=C double bond within the oct-4-ene diester bridge wikipedia.org.

The commercially available formulation of this compound chloride is a precise mixture of these three stereoisomers. Research indicates a consistent quantitative distribution:

The trans-trans isomer typically constitutes the largest fraction, ranging from 52% to 62% of the mixture wikipedia.orgnih.govcambridge.orgfda.govresearchgate.netdrugs.comcambridge.org.

The cis-trans isomer is the second most abundant, present in concentrations of 34% to 40% wikipedia.orgnih.govcambridge.orgfda.govresearchgate.netdrugs.comcambridge.org.

The cis-cis isomer makes up the smallest proportion, generally between 4% and 8% wikipedia.orgnih.govcambridge.orgfda.govresearchgate.netdrugs.comcambridge.orgfda.govfda.gov.

The quantitative distribution of this compound chloride stereoisomers is summarized in the table below:

| Isomer | Quantitative Distribution (%) |

| Trans-Trans | 52-62 |

| Cis-Trans | 34-40 |

| Cis-Cis | 4-8 |

The pharmacological activity of this compound is largely attributable to the differential potencies of its individual stereoisomers.

The trans-trans and cis-trans stereoisomers are considered equipotent in their neuromuscular blocking activity nih.govfda.govdrugs.comcambridge.orgfda.govfda.govmedsafe.govt.nzmims.com. Together, these two isomers are responsible for nearly all of the observed neuromuscular blockade produced by this compound chloride fda.gov. Their combined presence accounts for 92% to 96% of the total this compound chloride composition drugs.comfda.govfda.govmims.comscbt.com.

The relative potencies of this compound stereoisomers are presented in the following table:

| Isomer | Relative Neuromuscular Blocking Potency (Compared to Trans-Trans/Cis-Trans) |

| Trans-Trans | Equipotent |

| Cis-Trans | Equipotent |

| Cis-Cis | Approximately 1/10th to 1/13th |

Stereoisomer-Specific Contributions to Neuromuscular Blockade Potency

Structural Motifs Influencing Pharmacological Properties

The pharmacological efficacy of this compound is intrinsically linked to specific structural motifs within its molecular framework.

This compound is classified as a bisbenzyltetrahydroisoquinolinium agent wikipedia.org. The tetrahydroisoquinoline ring system is a crucial structural component that significantly influences its pharmacological properties. The partial saturation of the benzylisoquinoline ring to form the tetrahydroisoquinoline ring system was a pivotal development in the design of neuromuscular blocking agents wikipedia.org. This modification led to a notable increase in the potency of these molecules without introducing detrimental effects on other pharmacological characteristics wikipedia.org. Consequently, tetrahydroisoquinolinium structures, often with a 1-benzyl attachment, became a standard building block in the development of this class of neuromuscular blocking drugs wikipedia.org. The fundamental mechanism of action for this compound, like other non-depolarizing neuromuscular blocking agents, involves competitive antagonism of nicotinic acetylcholine (B1216132) receptors at the motor end-plate wikipedia.orgfda.govwikidoc.orgnih.govdrugbank.com. The presence of the tetrahydroisoquinoline rings, along with the dual cationic nitrogen moieties, is essential for this compound to effectively bind to these receptors, thereby preventing acetylcholine from initiating muscle contraction and resulting in skeletal muscle paralysis wikipedia.orgveteriankey.com.

Role of Methoxy (B1213986) Groups in Modulating Receptor Interaction

This compound's molecular structure is characterized by the presence of ten methoxy (-OCH3) groups. wikipedia.org These methoxy groups play a vital role in modulating the compound's interaction with its pharmacological target, the nicotinic acetylcholine receptor. Research indicates that the number of methoxy groups within benzylisoquinolinium-type neuromuscular blocking agents correlates with their potency. nih.govcenmed.com

For instance, when comparing this compound to other agents in the same class:

Atracurium (B1203153) possesses eight methoxy groups. wikipedia.orgcenmed.com

this compound has ten methoxy groups. wikipedia.org

Doxacurium (B1220649) features twelve methoxy groups. wikipedia.orgcenmed.com

This structural comparison reveals a trend where increased methoxy group count is associated with enhanced neuromuscular blocking potency. wikipedia.orgcenmed.com These groups are believed to contribute to the optimal binding affinity and interaction with the competitive binding sites on the motor end-plate cholinergic receptors, leading to the antagonism of acetylcholine's action and subsequent neuromuscular blockade. wikipedia.orgwikidata.orgmims.comfishersci.camims.comnih.gov

Configuration of Ester Linkages and their Influence on Degradation

A defining characteristic of this compound's molecular design is its susceptibility to rapid enzymatic hydrolysis, primarily by plasma cholinesterase (PChE). wikipedia.orgmims.commims.comnih.govnih.govwikipedia.orgmims.comfishersci.co.uk This enzymatic degradation is a key factor in this compound's short duration of action. The molecule contains ester linkages that are readily attacked by PChE. Initially, one ester moiety is rapidly hydrolyzed, resulting in mono-quaternary metabolites that largely lack neuromuscular blocking activity. The hydrolysis of the second ester linkage occurs at a significantly slower rate. wikipedia.org

The degradation process is highly stereoselective, meaning the rate of hydrolysis varies significantly among this compound's isomers based on the configuration of their ester linkages. wikipedia.org Table 2 illustrates the in vitro degradation rates of this compound's primary isomers in human plasma.

| Isomer Type | Mean In Vitro Degradation Rate (min⁻¹) wikipedia.orgguidetopharmacology.org | Mean In Vitro Half-life (min) nih.gov |

| (E)-trans-trans | 0.803 | 1.3 ± 0.3 |

| (E)-cis-trans | 0.921 | 0.8 ± 0.2 |

| (E)-cis-cis | 0.0106 | 52.9 nih.gov |

As shown, the (E)-trans-trans and (E)-cis-trans isomers, which are the more potent forms, undergo very rapid degradation. nih.govwikipedia.orgguidetopharmacology.org This rapid hydrolysis is attributed to the greater accessibility of the ester group in the trans configuration to enzymatic attack by plasma cholinesterase. wikipedia.org In contrast, the (E)-cis-cis isomer, despite being a minor component and having lower potency, is metabolized at a substantially slower rate. nih.govwikipedia.orgguidetopharmacology.org

While in vitro degradation rates confirm the significant role of plasma cholinesterases in this compound's elimination, in vivo elimination can be somewhat slower due to factors such as extravascular distribution. wikipedia.org Furthermore, individuals with reduced or atypical plasma cholinesterase activity, often due to genetic variations or liver disease, exhibit a markedly slowed metabolism of this compound, which can lead to a prolonged duration of neuromuscular blockade. nih.govnih.govmims.comfishersci.co.ukwikipedia.org

Molecular Mechanisms of Neuromuscular Junction Interaction and Antagonism by Mivacurium

Competitive Binding to Nicotinic Acetylcholine (B1216132) Receptors (nAChRs) on the Motor End-Plate

Mivacurium, like other non-depolarizing NMBAs, functions as a competitive antagonist of acetylcholine (ACh) at the nicotinic acetylcholine receptors located on the postsynaptic membrane of the motor end-plate. nih.govnih.govntu.edu.sgopenanesthesia.org These receptors are ligand-gated ion channels composed of five protein subunits, with the two alpha (α) subunits containing the ACh-binding sites. openanesthesia.org this compound's molecular structure, containing two quaternary ammonium (B1175870) cations, is structurally related to ACh, allowing it to bind to these α-subunits. oup.comualberta.ca By binding to these sites, this compound prevents endogenous acetylcholine from binding and activating the receptor, thus inhibiting the conformational change required for the ion channel to open. ntu.edu.sgopenanesthesia.orgoup.com This blockade prevents the influx of sodium ions and subsequent depolarization of the postsynaptic membrane, leading to muscle paralysis. nih.govntu.edu.sgopenanesthesia.org The binding of these antagonists is dynamic, involving repeated association and dissociation. oup.com If the concentration of ACh is sufficiently increased (e.g., by acetylcholinesterase inhibitors), it can outcompete the antagonist, displacing this compound from the receptor and restoring neuromuscular transmission. ntu.edu.sgoup.com

Investigation of Receptor Binding Kinetics and Affinity

The effectiveness of a neuromuscular blocking agent is influenced by its binding kinetics and affinity for the nAChR. Binding kinetics describe the rates of association (kₐ) and dissociation (kᴅ) between a ligand and its receptor, while affinity (Kᴅ) represents the equilibrium dissociation constant, reflecting the strength of the binding interaction. frontiersin.orgvela-labs.atnih.gov For competitive antagonists like this compound, understanding these parameters is crucial because equilibrium conditions of neurotransmitter concentration and receptor binding are rarely achieved at the neuromuscular junction during synaptic transmission. nih.gov

Studies investigating receptor binding kinetics typically involve techniques that measure macroscopic current recordings from cells expressing nAChRs, allowing for direct measurement of association and dissociation rates. nih.gov The equilibrium inhibition constant (IC₅₀) can also be determined. nih.gov For example, research on other competitive antagonists like pancuronium (B99182) and (+)-tubocurarine has shown how differences in association and dissociation rates contribute to their varying affinities. nih.gov While specific kinetic data for this compound's direct binding to nAChRs in terms of kₐ and kᴅ values are not explicitly detailed in the provided search results, its classification as a short-acting non-depolarizing agent implies a relatively rapid dissociation from the receptor, contributing to its short duration of action. nih.gov

Modulation of Acetylcholine-Induced Depolarization at the Postsynaptic Membrane

Normal neuromuscular transmission involves the release of acetylcholine (ACh) from the presynaptic terminal, its diffusion across the synaptic cleft, and binding to nAChRs on the postsynaptic membrane. nih.govopenanesthesia.org This binding triggers a conformational change in the receptor, opening its ion channel and allowing the influx of sodium (Na⁺) ions and efflux of potassium (K⁺) ions, which depolarizes the muscle cell membrane. openanesthesia.org This depolarization, known as the end-plate potential (EPP), must reach a threshold to initiate a propagating action potential across the muscle membrane, ultimately leading to muscle contraction. openanesthesia.orgualberta.cawashington.eduwikipedia.org

This compound modulates this process by preventing ACh from binding to the nAChRs. nih.govnih.govntu.edu.sgopenanesthesia.org As a competitive antagonist, it occupies the receptor sites without activating the ion channel. ntu.edu.sgopenanesthesia.orgoup.com Consequently, the influx of Na⁺ ions is inhibited, and the postsynaptic membrane fails to depolarize sufficiently to reach the threshold for generating an action potential. openanesthesia.org This lack of adequate depolarization at the motor end-plate effectively blocks neuromuscular transmission, resulting in muscle paralysis. nih.govopenanesthesia.org

Electrophysiological Characterization of Neuromuscular Transmission Blockade

Electrophysiological studies are fundamental in characterizing the impact of neuromuscular blocking agents like this compound on neuromuscular function. These studies assess the electrical activity at the neuromuscular junction and the muscle fiber in response to nerve stimulation. scielo.brekja.org

In Vitro Electrophysiological Studies of this compound's Impact on Neuromuscular Function

In vitro electrophysiological studies provide controlled environments to investigate the precise effects of NMBAs on neuromuscular transmission. These models, often using nerve-muscle preparations (e.g., hemidiaphragm from rats) or co-cultures of motor neurons and muscle fibers, allow for detailed analysis of muscle response to nerve stimulation under various conditions. scielo.brscielo.brfrontiersin.org

Such studies typically involve monitoring the compound electromyogram (EMG) of a muscle (e.g., hypothenar muscle) in response to supramaximal train-of-four (TOF) stimuli applied to the nerve (e.g., ulnar nerve). ekja.org The TOF ratio, which is the ratio of the fourth twitch to the first twitch, is a common measure of neuromuscular blockade. nih.govekja.org A characteristic "fade" in the train-of-four response is observed with non-depolarizing blocks, indicating a reduction in evoked response during nerve stimulation. oup.comualberta.ca This fade is a key feature distinguishing non-depolarizing from depolarizing blocks. oup.com

For this compound, in vitro studies, along with clinical observations, have confirmed its ability to produce a rapid onset and short duration of neuromuscular blockade. nih.govekja.org For instance, research has evaluated the effects of this compound on parameters such as onset time, clinical duration (time to 25% recovery of control twitch), and recovery index (time from 25% to 75% twitch recovery). nih.govekja.org While specific in-depth in vitro electrophysiological data exclusively for this compound's impact on MEPPs and EPPs are not extensively detailed in the provided search results, the general understanding of non-depolarizing NMBAs indicates a reduction in EPP amplitude below the threshold for action potential generation.

Theoretical and Computational Modeling of Receptor-Ligand Interactions

Theoretical and computational modeling, including molecular docking and molecular dynamics (MD) simulations, play an increasingly important role in understanding receptor-ligand interactions at an atomic level. mdpi.comnih.govmdpi.com These methods can provide insights into the binding modes, stability, and energetics of drug-receptor complexes. mdpi.comnih.govmdpi.combiorxiv.org

For nAChRs and NMBAs like this compound, computational approaches can:

Predict Binding Modes: Molecular docking algorithms can predict how this compound fits into the nAChR binding pocket, identifying key residues involved in the interaction. mdpi.comnih.govfrontiersin.org

Analyze Stability: Molecular dynamics simulations can simulate the dynamic behavior of the ligand-receptor complex over time, revealing the stability of the binding and conformational changes that occur upon binding. mdpi.comnih.govmdpi.combiorxiv.org

Calculate Binding Free Energies: Advanced computational methods, such as MM/GBSA (Molecular Mechanics/Generalized Born Surface Area), can calculate the binding free energy, providing a quantitative measure of the strength of the interaction. mdpi.com

Investigate Kinetic Parameters: While challenging, MD simulations can also contribute to understanding kinetic parameters by observing association and dissociation events at a molecular level, though direct calculation of kₐ and kᴅ from MD can be complex. mdpi.com

Although the provided search results specifically mention the application of these methods for novel NMBAs and other receptor-ligand systems (e.g., dopamine (B1211576) receptors, d-tubocurarine), the principles apply to this compound's interaction with nAChRs. mdpi.comnih.govbiorxiv.org Such models can complement experimental data by offering detailed structural and energetic insights into how this compound competitively blocks the nAChR, contributing to the rational design of new neuromuscular blocking agents.

Molecular Docking Studies of this compound and its Stereoisomers with nAChRs

Molecular docking is a computational technique used to predict the preferred orientation (binding pose) of a ligand when it is bound to a receptor, as well as to estimate the binding affinity. This method is instrumental in understanding the specific interactions between NMBAs and nAChRs at an atomic level nih.govresearchgate.net.

Recent research has employed molecular docking to analyze the binding of novel bis-benzylisoquinoline-based analogues, including this compound derivatives, to nicotinic acetylcholine receptors nih.gov. For instance, studies on compound 29a, a this compound derivative, have utilized molecular docking to elucidate its structure-activity and configuration-activity relationships concerning nAChR binding nih.gov. Such studies aim to rationalize differences in binding affinity and functional potency by analyzing the possible binding modes within the nAChR agonist binding site mdpi.com. Molecular docking simulations help assess binding energies, with lower binding energy values corresponding to higher binding affinity nih.gov. While specific detailed data on the individual stereoisomers of this compound and their precise docking scores or interaction residues within the nAChR were not extensively detailed in the provided search results, the application of this methodology to this compound derivatives underscores its importance in dissecting the molecular recognition events at the nAChR nih.gov. General findings from similar docking studies on nAChR ligands highlight the importance of conserved aromatic amino acid residues, such as tryptophan in loop B, which stabilize ligand binding through π-cation interactions mdpi.com.

Quantum Mechanical and Molecular Dynamics Simulations of Binding Events

Beyond static docking poses, quantum mechanical (QM) and molecular dynamics (MD) simulations offer dynamic insights into ligand-receptor interactions, providing a more comprehensive understanding of binding events, conformational changes, and the thermodynamics and kinetics of the interaction nih.govplos.orgnih.govmdpi.com.

Molecular Dynamics (MD) Simulations: MD simulations track the movement of atoms and molecules over time, providing a dynamic view of how a ligand interacts with its receptor in a simulated physiological environment nih.govnih.govmdpi.com. For nAChRs, MD simulations have been widely applied to investigate the stability of ligand-receptor complexes and the mechanism of interaction biorxiv.orgnih.gov. These simulations can reveal crucial details such as:

Conformational Rearrangements: Upon agonist or antagonist binding, the nAChR undergoes conformational changes that propagate from the ligand-binding domain to the transmembrane domain, influencing ion channel gating mdpi.complos.org. MD simulations have shown that nAChRs can undergo a "twist-to-close" motion correlating C-loop movements with subunit rotations plos.org.

Binding Pathways and Key Residues: MD simulations can identify stable binding patterns and critical residues involved in ligand interaction. For example, in studies of other NMBAs, key residues like Asp165 have been identified as interacting with the ligand at nAChRs' active sites nih.gov.

Binding Free Energies: Advanced MD techniques, such as MM/GBSA (Molecular Mechanics/Generalized Born Surface Area) methods, are used to calculate the binding free energies, which provide a quantitative measure of the strength of the ligand-receptor interaction nih.govresearchgate.net.

While specific published MD simulations focusing solely on this compound's direct binding to nAChRs were not detailed in the provided search results, the principles and applications of MD to other NMBAs and nAChR interactions are well-established biorxiv.orgmdpi.comnih.govresearchgate.netplos.orgnih.govmdpi.comnih.govmdpi.complos.orgoncotarget.comosti.gov. These studies collectively demonstrate the utility of MD in understanding the dynamic interplay between NMBAs and their target receptors, including the influence of ligand structure on receptor dynamics and the identification of critical interaction sites.

Quantum Mechanical (QM) Simulations: Quantum mechanical simulations, often combined with molecular mechanics (QM/MM) approaches, are employed to model chemical transformations and electronic interactions at the active sites of biomolecules with high accuracy oncotarget.comthequantuminsider.com. While computationally intensive, QM methods can provide detailed insights into bond formation, charge transfer, and electronic polarization effects that are critical for understanding the precise nature of ligand-receptor interactions thequantuminsider.commedchemexpress.comarxiv.org. For instance, QM/MM simulations have been used to explore the recognition properties and catalytic mechanisms of cholinesterase binding sites, an enzyme relevant to this compound's metabolism mdpi.com. Although direct QM studies on this compound's interaction with nAChRs were not explicitly found, these methods are foundational for accurately describing the electronic structure and reactivity of ligands within complex biological environments, informing more robust force fields for MD simulations and providing deeper insights into the specific chemical bonds and non-covalent interactions that govern binding affinity and specificity.

Together, molecular docking, quantum mechanical, and molecular dynamics simulations provide a powerful computational toolkit for dissecting the molecular mechanisms by which this compound and its stereoisomers interact with nAChRs, contributing to a deeper understanding of its antagonistic action at the neuromuscular junction.

Enzymatic Hydrolysis and Metabolic Pathways of Mivacurium

Primary Mechanism of Inactivation: Butyrylcholinesterase (BChE) Hydrolysis

The primary mechanism for the inactivation of mivacurium is enzymatic hydrolysis, predominantly catalyzed by plasma cholinesterase. nih.govwikidata.orgnih.govwikipedia.orgfishersci.cauni.lunih.govwikipedia.org This enzyme is also known as butyrylcholinesterase (BChE) or pseudocholinesterase (PChE). This compound, characterized as a bis-benzylisoquinolinium diester compound, undergoes this rapid degradation in the plasma.

Role of Plasma Cholinesterase (Pseudocholinesterase) in this compound Metabolism

Plasma cholinesterase (PChE) is a glycoprotein (B1211001) enzyme synthesized in the liver and circulating in the plasma, where it plays a critical role in metabolizing exogenous choline (B1196258) esters, including this compound. The efficient hydrolysis of this compound by PChE is responsible for its brief duration of action.

However, variations in PChE activity can significantly impact this compound's metabolism. Patients with reduced plasma cholinesterase activity, whether due to hereditary deficiencies (e.g., atypical plasma cholinesterase gene variants) or acquired conditions, may experience a prolonged neuromuscular blockade following this compound administration. fishersci.ca For instance, in individuals heterozygous for the atypical plasma cholinesterase gene, the clinically effective duration of neuromuscular block after an initial 0.15 mg/kg dose of this compound may be approximately 10 minutes longer compared to patients with normal enzyme activity. fishersci.ca In cases of homozygous atypical plasma cholinesterase, the prolongation can be substantial, with initial doses as low as 0.03 mg/kg producing complete neuromuscular block for 26 to 128 minutes, rendering continuous infusions of this compound generally not recommended for such patients. fishersci.ca

It is important to note that while the more potent trans-trans and cis-trans isomers of this compound are rapidly hydrolyzed by plasma cholinesterase, the clearance of the less potent cis-cis isomer is not dependent on this enzyme. nih.gov

Comparative Hydrolysis Rates with other Cholinesterase Substrates (e.g., Succinylcholine)

This compound's metabolism by plasma cholinesterase is analogous to that of succinylcholine (B1214915), another neuromuscular blocking agent. wikidata.org Comparative in vitro studies have demonstrated that this compound chloride undergoes hydrolysis by purified human plasma cholinesterase at a rate approximating 70% to 88% of that of succinylcholine.

Detailed kinetic analyses provide further insight into these comparative rates:

| Substrate | Michaelis-Menten Constant (Km) | Maximum Velocity (Vmax) |

|---|---|---|

| This compound | 245 µmol/L | 50 U/L |

| Succinylcholine | 37 µmol/L | 74 U/L |

Source: Adapted from Cook et al., 1989.

At comparable multiples of their respective Michaelis-Menten constants (Km), the hydrolysis rate of this compound was observed to be 70% of that of succinylcholine. Furthermore, research indicates that this compound is significantly metabolized by butyrylcholinesterase, while its metabolism by acetylcholinesterase is minimal. Clinically, this compound generally exhibits a duration of action that is approximately twice as long as that of succinylcholine.

Identification and Characterization of this compound Metabolites

Quaternary Alcohol Metabolite

The quaternary alcohol metabolite is one of the primary products resulting from the enzymatic hydrolysis of this compound. nih.govnih.govwikipedia.orgfishersci.canih.govwikipedia.org In some research, this metabolite has been identified by the experimental designation "141U86". Studies on the metabolism of this compound isomers have shown that significant amounts of the trans quaternary alcohol metabolite are produced, while the cis quaternary alcohol metabolite is present in very small, negligible quantities.

Quaternary Monoester Metabolite

The quaternary monoester metabolite is the other major product of this compound's enzymatic breakdown. nih.govnih.govwikipedia.orgfishersci.canih.govwikipedia.org This metabolite has been referred to as "879U84" in certain research contexts. Investigations into this compound isomer metabolism reveal that both cis and trans forms of the quaternary monoester metabolite are produced in significant amounts.

Evaluation of Metabolite Pharmacological Activity in Pre-clinical Models

Pre-clinical pharmacological studies conducted in animal models, specifically in cats and dogs, have assessed the activity of this compound's metabolites. These studies have consistently demonstrated that both the quaternary alcohol and quaternary monoester metabolites possess insignificant neuromuscular, autonomic, or cardiovascular activity. nih.govwikipedia.orgfishersci.canih.govwikipedia.org This lack of significant pharmacological effect is observed even at metabolite concentrations higher than those typically encountered in humans following this compound administration. nih.govwikipedia.orgfishersci.canih.govwikipedia.org The effective termination of the neuromuscular blocking action is attributed to the fact that these mono-quaternary metabolites lack the bis-quaternary structure essential for potent neuromuscular blockade. wikidata.org

Enzymatic Kinetics of this compound Hydrolysis

The rapid clearance of this compound from the body is largely attributed to its swift enzymatic hydrolysis by plasma cholinesterases. nih.govdrugbank.com This process follows Michaelis-Menten kinetics, allowing for the determination of key enzymatic parameters such as the Michaelis-Menten constant (Km) and maximum velocity (Vmax).

Determination of Michaelis-Menten Constant (Km)

The Michaelis-Menten constant (Km) is a crucial kinetic parameter that reflects the affinity of an enzyme for its substrate. A lower Km value indicates a higher affinity. e3s-conferences.org Research has provided consistent values for the Km of this compound metabolism in plasma, primarily catalyzed by butyrylcholinesterase. Studies have reported Km values ranging from approximately 227 µmol/L to 245 µmol/L. Specifically, one study determined the Km for this compound metabolism in plasma to be 245 µmol/L. nih.gov More recent in vitro estimations, utilizing advanced sensor technologies for tracking enzymatic degradation kinetics in real serum samples, have reported Km values of 227 µmol/L and 241.041 µM. researchgate.netresearchgate.net

Table 1: Reported Michaelis-Menten Constant (Km) for this compound Hydrolysis

| Study/Methodology | Km Value (µM or µmol/L) | Citation |

| In vitro in pooled human plasma | 245 µmol/L | nih.gov |

| In vitro in real serum samples (potentiometric sensor) | 227 µmol/L | researchgate.net |

| In vitro in real blood samples (potentiometric sensor) | 241.041 µM | researchgate.net |

Assessment of Maximum Velocity (Vmax)

The maximum velocity (Vmax) represents the maximum rate of an enzymatic reaction when the enzyme is saturated with substrate. e3s-conferences.orgunsri.ac.id Alongside Km, Vmax provides insight into the efficiency of this compound's enzymatic degradation. Studies investigating the kinetics of this compound hydrolysis have reported Vmax values. For instance, in pooled human plasma, the Vmax was determined to be 50 U/L. nih.gov Other in vitro estimations using potentiometric sensors have yielded Vmax values of 62 µM/min and 56.8 µM/min. researchgate.netresearchgate.net

Table 2: Reported Maximum Velocity (Vmax) for this compound Hydrolysis

| Study/Methodology | Vmax Value | Citation |

| In vitro in pooled human plasma | 50 U/L | nih.gov |

| In vitro in real serum samples (potentiometric sensor) | 62 µM/min | researchgate.net |

| In vitro in real blood samples (potentiometric sensor) | 56.8 µM/min | researchgate.net |

Influence of BChE Activity on In Vitro this compound Degradation

The rate of this compound hydrolysis in vitro is directly correlated with the activity of butyrylcholinesterase (BChE). nih.govnih.gov This relationship is critical, as deficiencies or variations in BChE activity can significantly impact the metabolism and clinical duration of this compound's effect. For example, if BChE activity is abnormal, the metabolism of this compound is affected. nih.gov Studies have shown that the rate of this compound hydrolysis decreases as plasma is serially diluted, further underscoring the dependence on BChE concentration and activity. nih.gov

Individuals with reduced BChE activity, whether due to genetic mutations or acquired conditions (such as severe liver diseases or poisoning), may experience a significantly prolonged duration of neuromuscular blockade and delayed recovery from this compound. nih.govdrugbank.comwikipedia.orgresearchgate.netresearchgate.netplos.orgpublisherspanel.com It has been noted that BChE activity needs to be reduced by approximately 70% to prolong the action of this compound. publisherspanel.com The presence of novel mutations in the BCHE gene, which encodes butyrylcholinesterase, has been linked to reduced BChE activity and extensively prolonged apnea (B1277953) in patients administered this compound. researchgate.netresearchgate.netplos.org

Absence of Acetylcholinesterase-Mediated Hydrolysis

A key characteristic of this compound's metabolism is its specificity for butyrylcholinesterase (BChE). Acetylcholinesterase (AChE), the enzyme responsible for hydrolyzing acetylcholine (B1216132) at the neuromuscular junction, is notably incapable of hydrolyzing this compound. nih.govnih.gov In vitro studies explicitly demonstrate that while this compound is significantly metabolized in solutions containing butyrylcholinesterase, its metabolism is only minimal in solutions containing acetylcholinesterase. nih.gov This specificity means that the termination of this compound's action is solely dependent on BChE activity, and not on the activity of AChE. Consequently, acetylcholinesterase inhibitors, such as neostigmine, antagonize the action of this compound by increasing the concentration of acetylcholine at the motor end-plate, rather than by directly affecting this compound's metabolic breakdown. drugbank.com

Genetic and Acquired Modulators of Mivacurium Metabolism

Butyrylcholinesterase (BCHE) Gene Polymorphisms and their Functional Implications

Several well-characterized BCHE alleles are recognized for their impact on BChE function:

Atypical Variant (A-variant): This variant, often referred to as Asp98Gly or D70G (c.293A>G, rs1799807), is the most common genetic variant associated with a prolonged response to muscle relaxants like mivacurium. plos.orgacs.orgresearchgate.netresearchgate.netscielo.brnih.govutah.edu Individuals homozygous for the atypical variant exhibit significantly reduced BChE activity and enzyme concentration. acs.orgresearchgate.net In Caucasian populations, homozygosity for this variant is estimated at 1 in 3,000 individuals. plos.org

K-Variant: The K-variant, designated as Ala567Thr or A539T (c.1699G>A, rs1803274), is the most frequent missense mutation in the BCHE gene. plos.orgacs.orgresearchgate.netresearchgate.netscielo.brahajournals.orgoup.comtandfonline.comnih.govmdpi.comresearchgate.netwindows.net This mutation is situated in the tetramerization domain near the C-terminus of BChE. acs.org Homozygosity for the K-variant is observed in approximately 1 in 100 Caucasians. plos.org While individuals homozygous for Ala567Thr typically show a 33% reduction in plasma BChE activity, recombinant studies suggest that the Ala567Thr mutation itself may not directly cause this reduction, but rather an unknown mutation in a regulatory region or other linked polymorphisms (e.g., in the 5'UTR and/or intron 2) might be responsible for the observed lower plasma activity. acs.orgresearchgate.netahajournals.orgnih.govmdpi.comresearchgate.net The K-variant is frequently found in linkage disequilibrium with the atypical variant. oup.comscielo.br

Silent BCHE Alleles (S-variants): These alleles lead to a severe reduction or complete absence of BChE activity (0-10% of normal activity). researchgate.net Silent variants can arise from point mutations that affect protein expression, resulting in no detectable BChE protein. plos.orgmedlineplus.govacs.orgmedlineplus.gov Homozygosity for silent variants is rare, estimated at 1 in 100,000 individuals, and results in extensively prolonged neuromuscular blockade. orpha.netresearchgate.net

The functional consequences of specific BCHE gene variants on enzyme activity and this compound hydrolysis are well-documented:

Asp98Gly (Atypical Variant): This variant significantly impairs BChE function, leading to reduced enzyme activity and lower enzyme concentration in plasma. acs.orgresearchgate.net Individuals homozygous for the atypical variant experience a prolonged apnea (B1277953) of approximately 2 hours after a standard dose of succinylcholine (B1214915) or this compound, compared to a typical recovery time of 3 minutes in individuals with normal BChE. acs.orgutah.edu Studies indicate that the Asp98Gly variant can reduce BChE enzyme activity by about 50% and decrease its binding affinity for succinylcholine by 100-fold. utah.edu

Ala567Thr (K-variant): Homozygosity for the Ala567Thr variant results in a consistent 33% reduction in plasma BChE activity. acs.orgresearchgate.netahajournals.orgnih.govresearchgate.net Although the recombinant K-variant protein itself may exhibit wild-type activity and stability, the observed reduction in plasma activity in carriers is attributed to other linked genetic factors, such as compound single nucleotide polymorphisms (SNPs) located in the 5' untranslated region (UTR) and/or intron 2 of the BCHE gene. acs.orgmdpi.com

The impact of these genetic variants on this compound metabolism is directly proportional to the reduction in BChE activity. Allele dosage plays a crucial role, with individuals carrying more copies of reduced-function alleles experiencing a more pronounced and prolonged neuromuscular blockade. tandfonline.com

| BCHE Variant | Genetic Mutation (Example) | Impact on BChE Activity | Impact on this compound Metabolism | Prevalence (Homozygotes in Caucasians) |

| Atypical | Asp98Gly (D70G) | Severely reduced (approx. 50% activity), reduced concentration acs.orgresearchgate.netutah.edu | Extensively prolonged neuromuscular block (e.g., 2 hours) acs.orgutah.edu | 1 in 3,000 plos.org |

| K-Variant | Ala567Thr (A539T) | Mildly reduced (33% lower plasma activity) acs.orgresearchgate.netahajournals.orgnih.govresearchgate.net | Mildly prolonged neuromuscular block tandfonline.com | 1 in 100 plos.org |

| Silent | Various (e.g., p.Val204Asp, BCHEFS126, BCHE328D) plos.orgresearchgate.netnih.govresearchgate.net | Little to no activity (0-10%) researchgate.net | Severely prolonged neuromuscular block (e.g., >8 hours) orpha.netresearchgate.net | 1 in 100,000 (for severe forms) orpha.net |

Ongoing research continues to identify novel mutations in the BCHE gene that contribute to altered this compound hydrolysis and prolonged neuromuscular blockade. These discoveries highlight the genetic heterogeneity underlying BChE deficiency. Recent studies have reported several new variants that reduce BChE activity. For instance, a study identified seven novel mutations (I373T, G467S, W518R, L184S, V421A, M462I, and R577H) in patients experiencing prolonged effects from this compound or succinylcholine. researchgate.net

Other identified novel mutations include:

BCHE*FS126: This frameshift mutation leads to a truncated and inactive BChE protein due to the absence of the active site. nih.gov

BCHE*328D: This variant results in an inactive protein due to a radical amino acid change located within the active site gorge. nih.gov

p.Val204Asp (c.695T>A): This point mutation has been characterized as causing a "silent" phenotype, leading to a loss of BChE activity and prolonged apnea. plos.org

p.Ala34Val (c.185C>T): This novel variant also results in a "silent" phenotype by disrupting the catalytic triad (B1167595) of the enzyme, rendering it inactive against substrates like succinyldithiocholine. researchgate.net

A previously undescribed mutation at amino acid residue 170, introducing a stop codon, was found in a patient with silent BChE mutations, leading to an extensively prolonged duration of this compound action. researchgate.net

These novel mutations underscore the complex genetic landscape of BChE deficiency and the ongoing need for comprehensive genetic analysis in cases of unexpected drug responses.

Pre Clinical Pharmacodynamic and Pharmacokinetic Modeling of Mivacurium

In Vitro and In Vivo Pharmacokinetic Profiles of Mivacurium Stereoisomers

This compound chloride is administered as a mixture of three stereoisomers: the trans-trans, cis-trans, and cis-cis diesters bidd.groupmetabolomicsworkbench.orgwikipedia.org. The trans-trans isomer typically constitutes 52-62% of the mixture, the cis-trans isomer 34-40%, and the cis-cis isomer 4-8% metabolomicsworkbench.orgwikipedia.orgdergipark.org.tr. The primary mechanism for the inactivation of this compound is enzymatic hydrolysis by plasma cholinesterase, also known as butyrylcholinesterase fishersci.co.ukcdutcm.edu.cnresearchgate.net. This hydrolysis yields a quaternary alcohol and a quaternary monoester metabolite cdutcm.edu.cn.

Isomer-Specific Elimination Rates

The elimination rates of this compound's stereoisomers exhibit significant differences. The more potent trans-trans and cis-trans isomers are rapidly hydrolyzed by plasma cholinesterase, resulting in very high clearance values and extremely short terminal half-lives dergipark.org.trcdutcm.edu.cnwikidoc.org. In healthy surgical patients, the mean in vivo elimination half-lives for the trans-trans and cis-trans isomers are approximately 1.9 minutes and 1.8 minutes, respectively bidd.groupwikipedia.org. Their corresponding mean plasma clearance rates are high, with trans-trans isomer clearance reported around 53 mL/min/kg and cis-trans isomer clearance around 99 mL/min/kg in healthy adults cdutcm.edu.cn. These rapid elimination rates are consistent with the short duration of action observed for this compound wikipedia.orgcdutcm.edu.cnwikidoc.org.

In contrast, the cis-cis isomer, which comprises a smaller percentage of the mixture, has a markedly longer elimination half-life metabolomicsworkbench.orgwikipedia.orgcdutcm.edu.cn. The mean in vivo half-life for the cis-cis isomer in healthy surgical patients has been reported as approximately 53 minutes wikipedia.orgcdutcm.edu.cn. Its clearance (mean ± S.D. 4.6 ± 1.1 mL/min/kg) is not primarily dependent on plasma cholinesterase, suggesting the involvement of other elimination pathways in vivo for this isomer cdutcm.edu.cn.

Table 1: Pharmacokinetic Parameters of this compound Stereoisomers in Healthy Adults

| Parameter | trans-trans isomer (Mean ± SD) | cis-trans isomer (Mean ± SD) | cis-cis isomer (Mean ± SD) |

| Elimination Half-life (min) | 1.9 ± 0.7 wikipedia.org | 1.8 ± 1.1 wikipedia.org | 52.9 ± 19.8 wikipedia.org |

| Plasma Clearance (mL/min/kg) | 63 ± 34 wikipedia.org | 106 ± 67 wikipedia.org | 4.6 ± 1.1 wikipedia.orgcdutcm.edu.cn |

| Volume of Distribution (L/kg) | 0.15 ± 0.05 wikipedia.org | 0.29 ± 0.24 wikipedia.org | 0.34 ± 0.08 wikipedia.org |

Note: Data are approximate and may vary slightly between studies depending on methodology and patient population.

Relationship between Stereoisomer Clearance and Neuromuscular Blocking Effect

The rapid clearance of the more potent isomers by plasma cholinesterase is a primary determinant of this compound's short duration of action wikipedia.orgcdutcm.edu.cnwikidoc.org. Factors that reduce plasma cholinesterase activity, such as genetic variations (e.g., in heterozygous patients for atypical plasma cholinesterase variants), can lead to decreased clearance of the trans-trans and cis-trans isomers, thereby prolonging the duration of neuromuscular blockade cdutcm.edu.cn.

Pharmacokinetic-Pharmacodynamic (PK-PD) Modeling Approaches

The time course of this compound's action does not directly correlate with its rapid plasma concentration decay wikipedia.orgnih.gov. This dissociation necessitates the application of sophisticated pharmacokinetic-pharmacodynamic (PK-PD) modeling to gain a deeper understanding of the concentration-effect relationship and to accurately predict its clinical profile wikipedia.orgnih.gov.

Development of Physiologically Based PK-PD Models

Physiologically Based Pharmacokinetic (PBPK) models offer a mechanistic framework to describe the absorption, distribution, metabolism, and excretion (ADME) of drugs within the body. These models integrate information on drug-specific properties with independent physiological and biological knowledge at the organism level, allowing for a priori simulation of drug concentration-time profiles in various organs and tissues. While the direct development of a comprehensive PBPK model specifically for this compound's entire disposition was not explicitly detailed in the search results, the principles of PBPK modeling are highly relevant for understanding its complex behavior. PBPK/PD models can provide quantitative characterization of concentration-time profiles not only in plasma but also at the site of action, which is crucial for drugs like this compound where the effect site concentration lags behind plasma concentration. Such models can be used to optimize drug administration and patient monitoring, potentially leading to improved clinical outcomes.

Characterization of Interstitial Space Compartment Models for this compound's Action

For this compound, a standard PK-PD model with a simple effect compartment linked directly to plasma has been shown to be insufficient to satisfactorily describe its concentration-effect relationship wikipedia.orgnih.gov. Instead, a model incorporating an interstitial space compartment interposed between the plasma and the effect compartment provides a significantly better fit to observed data wikipedia.orgnih.gov. This model suggests that the time course of this compound's action is primarily governed by the concentration decline within this interstitial compartment, rather than being directly tied to its rapid plasma clearance wikipedia.orgnih.gov.

Parameters derived from such models in human studies (mean with percentage coefficient of variation) include:

kip (rate constant of transport from plasma to interstitial space): 0.374 min⁻¹ (46%) wikipedia.orgnih.gov

kei (rate constant of transport from interstitial space to effect compartment): 0.151 min⁻¹ (36%) wikipedia.orgnih.gov

EC50 (concentration producing 50% of maximum effect): 98 µg L⁻¹ (29%) wikipedia.orgnih.gov

γ (Hill coefficient, describing the steepness of the concentration-effect curve): 3.7 (22%) wikipedia.orgnih.gov

Table 2: Parameters of the Interstitial Space Compartment Model for this compound

| Parameter | Value (Mean) | Coefficient of Variation (%) | Unit |

| kip | 0.374 | 46 | min⁻¹ |

| kei | 0.151 | 36 | min⁻¹ |

| EC50 | 98 | 29 | µg L⁻¹ |

| γ | 3.7 | 22 | Dimensionless |

Note: kip represents the rate constant for drug transport from plasma to the interstitial space, kei represents the rate constant for drug transport from the interstitial space to the effect compartment, EC50 is the concentration at which 50% of the maximum effect is observed, and γ is the Hill coefficient, indicating the steepness of the concentration-effect curve.

Computational Simulations of Concentration-Effect Relationships

Computational simulations are integral to understanding and predicting the concentration-effect relationships of neuromuscular blocking agents like this compound. The relationship between estimated effect site concentrations and the observed neuromuscular effect (e.g., percent depression of twitch tension) is often described by a sigmoidal Emax model. This model accounts for the non-linear relationship between drug concentration and pharmacological response, particularly at the receptor level.

Studies in rats, for example, have utilized a sigmoidal Emax model to describe the effect compartment concentrations versus effect relationship for this compound. The estimated steady-state plasma concentration eliciting half of the maximum effect (Cess50) was found to be 0.65 µg/mL⁻¹, and the rate constant of equilibration between plasma and the effect site (Keo) was estimated at 0.32 min⁻¹. These PK-PD parameters, derived from experimental data, can then be used in computational simulations to predict the time course of the neuromuscular effect under various infusion scenarios, demonstrating good agreement with observed data. Such simulations provide valuable insights into the dynamic interplay between this compound's pharmacokinetics and its pharmacodynamic effects.

Pre-clinical Assessment of this compound's Pharmacodynamics

Pre-clinical pharmacodynamic assessments of this compound aim to characterize its effects on neuromuscular transmission and muscle relaxation in various experimental settings. These studies are crucial for understanding the drug's mechanism of action, potency, and duration in controlled environments before clinical application.

Dose-Response Characterization in Isolated Tissue Preparations

Studies on isolated tissue preparations provide fundamental insights into the direct effects of this compound on muscle contractility, independent of systemic physiological influences. While specific detailed data on this compound's dose-response in isolated tissue preparations like nerve-muscle preparations were not extensively detailed in the search results, one study investigated the effects of skeletal muscle relaxants, including this compound, on rat tracheal smooth muscle tone in vitro. jpp.krakow.plresearchgate.net

In this study, this compound, along with other neuromuscular blocking drugs (NMBDs), was tested on rat tracheal preparations pre-contracted with carbachol (B1668302) (CARB) or pilocarpine (B147212) (PILO). This compound produced little effect on the tracheal smooth muscle and its EC50 (half-maximal effective concentration) could not be calculated in this specific context, suggesting a limited direct effect on smooth muscle tone at the concentrations used, or that its primary action is highly specific to the neuromuscular junction. jpp.krakow.plresearchgate.net

Comparative Pharmacodynamic Studies in Animal Models (e.g., cats, dogs, rabbits)

Comparative pharmacodynamic studies in various animal models are essential for evaluating the in vivo effects of this compound, including its potency, onset, duration, and recovery characteristics. These models help to bridge the gap between in vitro findings and potential clinical applications.

Rats: Pharmacokinetic (PK) and pharmacodynamic (PD) characteristics of this compound have been evaluated in rats. A two-compartment model effectively described the kinetics of this compound in plasma. The concentration-neuromuscular effect relationship was analyzed using a sigmoidal Emax model, with an estimated steady-state plasma concentration eliciting half of the maximum effect (Cess50) of 0.65 µg/mL. nih.gov

Table 1: Pharmacokinetic/Pharmacodynamic Parameters of this compound in Rats

| Parameter | Value (Mean ± SE) | Unit | Model | Source |

| Apparent Volume of Distribution (steady-state) | 650 ± 123 | mL/kg | Two-compartment | nih.gov |

| Plasma Clearance | 9.9 ± 0.75 | mL/min/kg | Two-compartment | nih.gov |

| Cess50 (steady-state plasma concentration eliciting 50% max effect) | 0.65 ± 0.01 | µg/mL | Sigmoidal Emax | nih.gov |

| C50 (post-infusion concentration eliciting 50% max effect) | 0.57 ± 0.03 | µg/mL | Sigmoidal Emax | nih.gov |

Dogs: Studies in beagle dogs have investigated the pharmacokinetics and pharmacodynamics of this compound's stereoisomers. The pharmacokinetics of the two major isomers were best described by a two-compartment model. Neuromuscular blockade (NMB) was assessed by train-of-four (TOF) and single twitch stimulation, with TOF being a more sensitive measure for onset and offset of NMB. The onset of action showed dose-dependence. The concentration-effect (CE) relationship in dogs was best described by a sigmoidal Emax model. umaryland.edu

Rabbits: The pharmacodynamics of this compound have been assessed in rabbits, particularly in models of liver disease. In rabbits with carbon tetrachloride-induced severe hepatitis, a rightward shift of the this compound dose-response curves was observed, indicating a reduced sensitivity to the drug. nih.gov

Table 2: ED50 Values of this compound in Rabbits with Liver Conditions

| Group | ED50 (Mean ± SD) | Unit | Source |

| Control | 17.1 ± 2.6 | µg/kg | nih.gov |

| Mild Hepatitis | 18.2 ± 2.7 | µg/kg | nih.gov |

| Severe Hepatitis | 31.8 ± 3.2 | µg/kg | nih.gov |

Rabbits with severe hepatitis also exhibited a significantly prolonged recovery time from neuromuscular blockade compared to control or mild hepatitis groups. Cholinesterase activity showed a negative correlation with recovery indices of this compound, even in severe hepatic injury, suggesting that reduced cholinesterase activity contributes to the prolonged action. nih.gov

Structure Activity Relationship Sar and Novel Analogues of Mivacurium

Systematic Studies on Structural Modifications and their Pharmacological Consequences

Systematic investigations into the structural components of mivacurium have revealed key insights into how modifications influence its pharmacological effects, particularly potency, onset, and duration of neuromuscular blockade.

Influence of Quaternary Ammonium (B1175870) Group Substituents on Potency

The presence of quaternary ammonium groups is fundamental to the action of NMBAs, as these positively charged centers are essential for binding to the negatively charged active site of the acetylcholine (B1216132) receptor. wikipedia.orgwikidata.orgwikidata.org The distance between these two quaternary ammonium centers in bis-quaternary compounds significantly impacts potency and the potential for ganglionic blockade. An optimal separation, typically around ten carbon atoms, is associated with the highest potency. wikipedia.orgwikidata.org

Methoxy (B1213986) groups, prevalent in the benzylisoquinolinium class of NMBAs to which this compound belongs, are known to increase potency. This compound itself possesses ten methoxy groups, contributing to its efficacy. wikidoc.orgwikidata.org Research into acyclic this compound analogues, where the isoquinolinium nucleus is absent, demonstrated that while these compounds could achieve a faster onset and shorter duration of action, they generally exhibited much lower potency compared to this compound. wikidata.org Furthermore, these acyclic analogues often presented a considerably narrower safety margin, indicating that the intact isoquinolinium nucleus in this compound and similar compounds confers a superior safety profile. wikidata.org

Impact of Linker Properties on Receptor Binding and Metabolism

The linker connecting the two quaternary ammonium heads is a critical determinant of this compound's pharmacological characteristics, particularly its rapid metabolism. This compound features an (E)-oct-4-enedioate bridge, which is a long and flexible chain containing a double bond. wikidoc.orgwikipedia.orgwikidata.org The specific orientation of the two oxygen atoms in this ester bridge, positioned towards the tetrahydroisoquinolinium (THIQ) side of the carbonyl group, renders the ester linkages highly susceptible to hydrolysis by plasma cholinesterase. This structural feature is key to this compound's rapid enzymatic degradation, distinguishing it from agents like atracurium (B1203153), which has "reversed ester" linkages and undergoes Hofmann elimination. wikidoc.org

Design and Synthesis of this compound Derivatives

The design and synthesis of this compound derivatives aim to overcome limitations of existing NMBAs, such as variable onset and duration of action, or to explore alternative metabolic pathways.

Strategies for Modulating Onset and Duration of Neuromuscular Blockade

Strategies for modulating the onset and duration of neuromuscular blockade in this compound derivatives often involve targeted modifications to the molecular structure to influence receptor binding kinetics or metabolic susceptibility. One approach involves altering substructures to undergo specific chemical or biological transformations within the body, thereby controlling the drug's duration of action without compromising its activity. cenmed.com

Research into novel bis-benzylisoquinoline-based analogues has yielded compounds with varied pharmacological profiles. For instance, some derivatives have demonstrated this compound-like relaxation, while others exhibit a significantly shorter duration of action. Compound 29a, a new analogue, was observed to have a shorter duration compared to this compound in rabbit studies, suggesting successful modulation of its pharmacokinetic profile. mims.com The retention of the intact isoquinolinium nucleus appears to be crucial for maintaining a favorable safety profile, as seen with this compound itself. wikidata.org Furthermore, increasing the administered dose of NMBAs can generally accelerate their onset of action. wikipedia.org

Exploration of Derivatives with Altered Metabolic Profiles

This compound's short duration of action is directly attributable to its rapid enzymatic hydrolysis by plasma cholinesterase. This metabolic pathway is a primary target for modification in derivative design. wikidoc.orgwikipedia.orgwikipedia.orgwikipedia.orgwikipedia.org However, inherited or acquired variations in plasma cholinesterase activity can significantly alter this compound's pharmacokinetics and duration of action, highlighting the need for derivatives with more predictable metabolic fates. mims.commims.commims.com

Efforts to create derivatives with altered metabolic profiles have included the synthesis and evaluation of acyclic bis-quaternary this compound analogues and those with (E)-oct-4-enedithioate linkers. While these compounds showed changes in their neuromuscular blocking profiles, they also raised concerns regarding their safety margins. wikidata.org The development of compound 29a, which exhibits a shorter duration than this compound, suggests that successful modifications to the bis-benzylisoquinoline scaffold can lead to derivatives with enhanced metabolic clearance or altered receptor dissociation kinetics, resulting in a faster offset of action. mims.com

Computational Chemistry in Drug Design and Analogue Development

Computational chemistry plays an increasingly vital role in the modern drug discovery and development pipeline, particularly in the design and optimization of drug analogues like those derived from this compound. These in silico methods accelerate various stages, from the initial identification of potential drug candidates to the refinement of lead compounds. scribd.com